Product packaging for 2,6-Dioxabicyclo[2.2.1]heptane(Cat. No.:CAS No. 55387-86-5)

2,6-Dioxabicyclo[2.2.1]heptane

Cat. No.: B12799464
CAS No.: 55387-86-5
M. Wt: 100.12 g/mol
InChI Key: ZDZNVLCENAFWPD-UHFFFAOYSA-N
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Description

Definition and Classification within Bicyclic Acetal (B89532) Systems

2,6-Dioxabicyclo[2.2.1]heptane, with the chemical formula C₅H₈O₂, is classified as a bicyclic acetal. nih.gov Its structure consists of a five-membered tetrahydrofuran (B95107) ring and a six-membered tetrahydropyran (B127337) ring fused together, sharing two bridgehead carbon atoms and an oxygen atom. This arrangement creates a compact and strained bicyclo[2.2.1]heptane skeleton.

Bicyclic acetals are a class of organic compounds characterized by the presence of two rings sharing an acetal functional group (a carbon atom bonded to two ether-linked oxygen atoms). The nomenclature "[2.2.1]" in its name refers to the number of atoms in the bridges connecting the two bridgehead carbons. In this case, there are two bridges of two atoms each and one bridge of one atom (the oxygen atom).

Historical Context of Discovery and Early Investigations

The parent compound, this compound, was first synthesized and identified as a new ring system in the 1970s. researchgate.netmdpi.com Early investigations were pioneered by H.K. Hall, Jr. and his collaborators. mdpi.com The synthesis was achieved through an acid-catalyzed bicyclization of 1,1-diethoxy-3-hydroxymethyl-4-butanol. researchgate.net A crucial aspect of this initial synthesis was the immediate distillation of the product as it formed under high vacuum to prevent its rapid polymerization. researchgate.net These early studies also explored the synthesis of the related isomer, 2,7-dioxabicyclo[2.2.1]heptane. researchgate.netacs.org

Significance as a Strained Ring System Driving Chemical Reactivity

The defining characteristic of this compound is its significant ring strain. nih.gov This strain arises from the geometric constraints of the fused bicyclic system, forcing bond angles to deviate from their ideal values. This inherent strain makes the molecule highly reactive. researchgate.net For instance, in acid-catalyzed hydrolysis, this compound was found to be almost one million times more reactive than a simple acyclic acetal like dimethyl acetal. researchgate.net This high reactivity is a key driver for its utility in chemical synthesis, as the relief of ring strain provides a strong thermodynamic driving force for various chemical transformations. nih.gov

Overview of Key Research Trajectories: Synthesis, Polymerization, and Natural Product Derivation

Research on this compound has primarily followed three main trajectories:

Synthesis: A significant area of research has focused on developing efficient synthetic routes to the this compound core and its derivatives. researchgate.netbeilstein-journals.org These methods are crucial for accessing these compounds for further study and application.

Polymerization: Due to its high reactivity, this compound readily undergoes polymerization with cationic initiators. researchgate.net This has led to the synthesis of polyethers with unique structures, such as those containing tetrahydrofuran and tetrahydropyran rings in the polymer backbone. researchgate.net The resulting polymers have potential applications as biodegradable materials. cornell.edu

Natural Product Derivation: The this compound skeleton is found in some natural products. researchgate.net For example, a meroterpenoid called aspermerodione, isolated from an endophytic fungus, features this unusual core structure. researchgate.net This has spurred interest in using this bicyclic system as a scaffold for the synthesis of complex, biologically active molecules. ucl.ac.uk

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H8O2 B12799464 2,6-Dioxabicyclo[2.2.1]heptane CAS No. 55387-86-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

55387-86-5

Molecular Formula

C5H8O2

Molecular Weight

100.12 g/mol

IUPAC Name

2,6-dioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C5H8O2/c1-4-2-6-5(1)7-3-4/h4-5H,1-3H2

InChI Key

ZDZNVLCENAFWPD-UHFFFAOYSA-N

Canonical SMILES

C1C2COC1OC2

Origin of Product

United States

Reactivity Profiles and Mechanistic Investigations of 2,6 Dioxabicyclo 2.2.1 Heptane

Acid-Catalyzed Hydrolysis of 2,6-Dioxabicyclo[2.2.1]heptane

The hydrolysis of this compound under acidic conditions is remarkably rapid, a direct consequence of its strained molecular architecture. This high reactivity has been a subject of detailed kinetic and comparative studies.

Comparative Reactivity Analysis with Model Acetals

The susceptibility of this compound to acid-catalyzed hydrolysis is dramatically higher than that of acyclic and less strained cyclic acetals. dokumen.pub In a comparative study, this compound was found to be almost one million times more reactive than dimethyl acetal (B89532) in acid-catalyzed hydrolysis. researchgate.net This vast difference in reaction rates underscores the role of ring strain in facilitating the cleavage of the acetal linkage. The inherent strain in the [2.2.1] bicyclic system lowers the activation energy for the ring-opening process, leading to a significant rate enhancement. dokumen.pub

The relative hydrolysis rates of various acetals highlight the exceptional reactivity of the [2.2.1] system. The difference in hydrolysis rates can be correlated with the degree of ring strain within the bicyclic structures. dokumen.pub

Relative Hydrolysis Rates of Acetals
AcetalRelative Reactivity
Dimethyl acetal1
6,8-Dioxabicyclo[3.2.1]octane2.5 x 105
2,6-Dioxabicyclo[2.2.2]octane2.5 x 103
2,7-Dioxabicyclo[2.2.1]heptane6.9 x 105
This compound6.9 x 105

Kinetic and Catalytic Studies (e.g., General Acid Catalysis)

Kinetic investigations into the hydrolysis of this compound have demonstrated the presence of general acid catalysis. researchgate.net This phenomenon, where the reaction rate is dependent on the concentration of all acidic species in the solution, not just the hydronium ion, was observed during hydrolysis studies conducted in the presence of buffers. researchgate.net The observation of general acid catalysis is a significant mechanistic feature, indicating that proton transfer from a general acid is involved in the rate-determining step of the hydrolysis reaction. This is a striking feature for acetal hydrolysis and is attributed to the high strain of the bicyclic system. dokumen.pub

Ring-Opening Reaction Pathways of this compound

The high reactivity of this compound is primarily channeled through ring-opening reactions. These pathways are dictated by the modes of cleavage inherent to bicyclic acetal systems and their susceptibility to nucleophilic attack.

Modes of Cleavage in Bicyclic Acetal Systems

Bicyclic acetal systems can undergo cleavage in different ways, particularly if they are unsymmetrical. mdpi.com The ring-opening process is initiated by protonation, leading to the formation of an oxonium ion intermediate, which is then susceptible to cleavage. For unsymmetrical acetals, the cleavage can occur at either of the two C-O bonds connected to the acetal carbon, potentially leading to different ring-opened products. mdpi.com The regioselectivity of this cleavage is influenced by the stability of the resulting carbocation or the transition state leading to it. In the strained this compound system, the relief of ring strain is a major driving force for the cleavage process.

Nucleophilic Addition Reactions to Related Strained Bicyclic Acetals

Strained bicyclic acetals are highly susceptible to nucleophilic attack, which leads to ring-opening. This reactivity is harnessed in polymerization reactions where various cationic initiators can readily polymerize this compound. researchgate.net Protonic acids, for instance, lead to high conversions to a soluble, moderate molecular weight polymer. researchgate.net

Studies on the related strained bicyclic acetal, 2,7-dioxabicyclo[2.2.1]heptane, have shown that it undergoes nucleophilic addition with various carbon nucleophiles in the presence of a Lewis acid like titanium tetrachloride (TiCl₄). acs.orgnih.gov For example, the addition of allyltributylstannane (B1265786) results in the formation of a trans-2,5-disubstituted tetrahydrofuran (B95107) derivative with high selectivity. researchgate.net This high stereoselectivity is a notable feature of nucleophilic additions to these strained systems. acs.org

Elucidation of Reactive Intermediates (e.g., Oxonium Ions) in Transformations

The transformations of this compound and related bicyclic acetals proceed through highly reactive intermediates, with oxonium ions playing a central role. The formation of these intermediates is key to understanding the reaction mechanisms.

The polymerization of bicyclic acetals is understood to proceed via oxonium ion intermediates. mdpi.com In these cationic polymerizations, the propagating species is a bicyclic oxonium ion that undergoes nucleophilic displacement by the monomer. mdpi.com For instance, stereoregular propagation via an SN2 displacement on the bicyclic oxonium ion has been observed at low temperatures. researchgate.net

Furthermore, synthetic strategies have been developed that are explicitly based on an "oxonium ion formation/fragmentation sequence" to construct substituted 2,5-dioxabicyclo[2.2.1]heptane skeletons. nih.gov In some cases, the generation of oxonium intermediates is implicated in bromocyclization reactions designed to form the core structure of thromboxane (B8750289) A₂, which contains a similar 2,6-dioxabicyclo[3.1.1]heptane system. clockss.org The elucidation of these oxonium ion intermediates is crucial for controlling the stereochemistry and outcome of reactions involving these strained bicyclic acetals. nih.govpatonlab.com

Polymerization Studies of 2,6 Dioxabicyclo 2.2.1 Heptane

Cationic Ring-Opening Polymerization (CROP) of 2,6-Dioxabicyclo[2.2.1]heptane

Initiator Systems and Reaction Conditions

The cationic ring-opening polymerization of this compound can be initiated by a variety of cationic initiators, including both protonic and Lewis acids. researchgate.net The reactivity of this monomer is notably high, allowing for polymerization under a range of conditions. dokumen.pub

Protonic acids have been demonstrated to be effective initiators for this system, leading to high monomer conversion. researchgate.net The polymerization can proceed at room temperature to give a quantitative yield of the polymer. dokumen.pub At lower temperatures, such as -78°C, the reaction also proceeds effectively. dokumen.pub This high reactivity is attributed to the significant ring strain in the bicyclo[2.2.1]heptane system, which provides a strong thermodynamic driving force for ring-opening. dokumen.pub

Table 1: Initiator Systems and Conditions for CROP of this compound

Initiator Type Specific Examples Typical Reaction Temperatures
Protonic Acids Fluoro acids, Methanesulfonic acid, Trifluoroacetic acid Room Temperature, -78°C

Polymerization Kinetics and Monomer Conversion

The polymerization of this compound is characterized by rapid kinetics and high levels of monomer conversion. When initiated with protonic acids, the polymerization readily achieves high conversion to a soluble polymer. researchgate.net At room temperature, the reaction can proceed to quantitative yield. dokumen.pub

The qualitative order of reactivity among related bicyclic acetals, determined by comparing necessary initiator strength, temperature, and time, places the [2.2.1]heptane system as more reactive than its [2.2.2]octane and [3.2.1]octane counterparts. dokumen.pub This correlates with the relative rates of acid-catalyzed hydrolysis, which is a measure of ring strain. dokumen.pub The high reactivity and conversion rates make this monomer a subject of interest for the efficient synthesis of polyethers.

Macromolecular Characteristics of Resultant Polymers

The polymer resulting from the cationic ring-opening of this compound exhibits distinct physical and structural properties. The polymer is typically a liquid or rubbery material, indicating a low glass transition temperature and amorphous nature. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy has been utilized to determine the structure of the resulting acetal (B89532) polymers. dokumen.pub Studies using protonic acid initiators have yielded polymers of moderate molecular weight, with an inherent viscosity (ζinh) of approximately 0.35 dL/g. researchgate.net

Table 2: Properties of Poly(this compound)

Property Description Source
Physical State Liquid (rubber) researchgate.net
Molecular Weight Moderate (ζinh = 0.35 dL/g) researchgate.net
Solubility Soluble researchgate.net

Stereochemical Control in Polymerization

Regioselectivity and Isomeric Composition of Polymer Chains (e.g., trans:cis Ratios)

The ring-opening of the bicyclic monomer leads to the formation of a polymer chain containing tetrahydropyran-like repeating units. The stereochemistry of this linkage is a critical aspect of the polymerization. NMR analysis of the polymer obtained from protonic acid initiation reveals a mixture of isomers. researchgate.net This mixture has been reported to be in a 60:40 ratio, which is presumed to correspond to a mix of trans and cis linkages along the polymer backbone. researchgate.net

The formation of both cis and trans isomers indicates that the stereochemical control of the polymerization is not absolute under these conditions. However, for bicyclic acetals and orthoesters in general, cleavage of the propagating oxonium ion to an oxacarbenium ion can lead to a loss of stereoregularity. mdpi.com

Mechanistic Aspects of Stereoregular Propagation via Oxonium Ion Intermediates

The mechanism of cationic ring-opening polymerization for bicyclic ethers and acetals proceeds through propagating oxonium ion intermediates. mdpi.com The stereochemical outcome of the polymerization is determined by the nature of the nucleophilic attack of a monomer molecule on this charged intermediate.

For many bicyclic ethers, the polymerization involves a nucleophilic displacement on the propagating oxonium ion. mdpi.com This reaction typically proceeds via an Sₙ2 mechanism, which results in an inversion of configuration at the reaction center. This Sₙ2 displacement on the bicyclic oxonium ion leads to the formation of trans linkages in the polymer chain. researchgate.netmdpi.com Stereoregular propagation has been observed at low temperatures when using fluoro acid initiators, suggesting that these conditions favor the Sₙ2 pathway and minimize competing reactions that could lead to a loss of stereoselectivity. researchgate.net

Comparative Polymerization Behavior of Related Bicyclic Ethers and Acetals

The cationic ring-opening polymerization of this compound proceeds very readily, a characteristic attributed to its highly strained ring system. researchgate.net When compared with other bicyclic acetals, its reactivity is notably high. For instance, in acid-catalyzed hydrolysis, this compound is nearly one million times more reactive than a simple acyclic acetal like dimethyl acetal. researchgate.net

Its structural isomer, 2,7-dioxabicyclo[2.2.1]heptane, also undergoes cationic polymerization with ease, yielding high conversions to liquid polymers of moderate molecular weight. researchgate.net However, the polymerization of 2,7-dioxabicyclo[2.2.1]heptane can lead to different polymer structures depending on the temperature. At -78°C, the resulting polymer contains exclusively tetrahydrofuran (B95107) linkages, while at higher temperatures, tetrahydropyran (B127337) units can also be incorporated. researchgate.net In contrast, the polymer derived from this compound consists of a mixture of cis and trans isomers of the repeating unit. researchgate.net

Other related bicyclic acetals, such as 6,8-dioxabicyclo[3.2.1]octane and 2,6-dioxabicyclo[2.2.2]octane, also polymerize via cationic mechanisms. acs.orgacs.org The polymerization of 6,8-dioxabicyclo[3.2.1]octane has been studied to understand the fundamental chemistry of anhydrosugar polymerization, as it forms the structural skeleton of these molecules. acs.org Controlled polymerization of this monomer can be achieved under specific conditions, leading to polymers with predictable molecular weights and narrow molecular weight distributions. acs.org The 2,6-dioxabicyclo[2.2.2]octane system is also highly reactive, readily polymerizing to form a 1,4-pyranose homopolymer. researchgate.net

The table below summarizes the polymerization behavior of this compound and related bicyclic compounds.

MonomerRing SystemPolymerizabilityResulting Polymer Structure
This compound[2.2.1]Very highSoluble, liquid polymer; mixture of cis/trans isomers. researchgate.net
2,7-Dioxabicyclo[2.2.1]heptane[2.2.1]HighLiquid polymer; contains tetrahydrofuran links, with potential for tetrahydropyran links at higher temperatures. researchgate.net
6,8-Dioxabicyclo[3.2.1]octane[3.2.1]Readily polymerizableCan be controlled to produce well-defined macromolecules. acs.org
2,6-Dioxabicyclo[2.2.2]octane[2.2.2]Highly reactiveForms 1,4-pyranose homopolymer. researchgate.net

Influence of Ring Strain on Polymerizability and Resultant Polymer Structure

The polymerizability of cyclic monomers is significantly influenced by the ring strain of the monomer. researchgate.netresearchgate.net Ring-opening polymerization is a thermodynamically driven process, where the relief of ring strain provides the necessary driving force for the reaction to occur. Bicyclic systems, particularly those with smaller ring sizes, often exhibit substantial ring strain due to bond angle distortion (angular strain) and repulsion between eclipsed hydrogen atoms (conformational strain). researchgate.net

The this compound monomer possesses a highly strained bicyclo[2.2.1]heptane framework. This framework forces the six-membered dioxane ring into a rigid, boat-like conformation, leading to significant eclipsing interactions and angle strain. mdpi.com This high degree of strain is the primary reason for its high reactivity in cationic ring-opening polymerization. researchgate.net The polymerization process opens the strained bicyclic structure to form a more stable, linear polymer chain containing five-membered tetrahydrofuran rings, thus relieving the inherent strain of the monomer. researchgate.net

In contrast, bicyclic systems with larger rings, such as the 6,8-dioxabicyclo[3.2.1]octane, are generally less strained. While still readily polymerizable, the driving force for their ring-opening is comparatively lower. The non-polymerizability of some bicyclic systems, like those based on the bicyclo[3.3.1]nonane framework, can be attributed to their existence in stable, strain-free double-chair conformations. mdpi.com

The strain in the monomer not only affects its polymerizability but also the stereochemistry of the resulting polymer. During the cationic polymerization of bicyclic acetals, the reaction proceeds through an oxonium ion intermediate. The stereochemical outcome of the ring-opening step, which involves a nucleophilic attack by a monomer molecule on the propagating oxonium ion, can be influenced by the rigidity and conformation of the bicyclic structure. mdpi.com For this compound, this results in a polymer with a specific mixture of cis and trans linkages. researchgate.net In systems where cleavage of the oxonium ion can lead to an oxacarbenium ion, a loss of stereoregularity may be observed. mdpi.com

The relationship between ring strain and polymerizability for various bicyclic acetal systems is highlighted in the table below.

Bicyclic SystemRelative Ring StrainGeneral Polymerizability
Bicyclo[2.2.1]heptaneHighHigh
Bicyclo[2.2.2]octaneModerateModerate to High
Bicyclo[3.2.1]octaneModerateModerate
Bicyclo[3.3.1]nonaneLowGenerally not polymerizable mdpi.com

Structural Elucidation and Stereochemical Investigations of 2,6 Dioxabicyclo 2.2.1 Heptane Systems

Spectroscopic Methodologies for Structural Characterization

Modern analytical methods provide a powerful toolkit for the detailed structural investigation of 2,6-dioxabicyclo[2.2.1]heptane and its derivatives. These techniques allow for a comprehensive understanding of the molecule's three-dimensional structure in both solution and the solid state.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the intricate structures of bicyclic systems like this compound. Both ¹H and ¹³C NMR spectra provide critical information about the connectivity of atoms, while more advanced 2D NMR experiments and analysis of coupling constants reveal the molecule's conformation and the relative stereochemistry of its substituents.

In the analysis of complex natural products incorporating the this compound motif, such as aspermerodione, extensive spectroscopic analysis is required. nih.govresearchgate.net Techniques like ¹H-¹H Correlation Spectroscopy (COSY) are used to establish proton-proton spin-spin coupling systems, and Heteronuclear Multiple Bond Correlation (HMBC) experiments reveal long-range correlations between protons and carbons, which are crucial for piecing together the molecular skeleton. nih.gov

The rigid nature of the bicyclo[2.2.1]heptane core results in distinct and predictable proton-proton coupling constants that are highly dependent on dihedral angles. beilstein-journals.orgauremn.org.br Long-range couplings, often observed through a "W" or "M" orientation of bonds, are particularly valuable for determining the configuration of substituents. beilstein-journals.org For instance, the presence or absence of a long-range coupling between a bridge proton and other protons on the bicyclic framework can definitively establish the exo or endo configuration of substituents. beilstein-journals.org Furthermore, through-space interactions detected by the Nuclear Overhauser Effect (NOE) in NOESY or ROESY experiments provide definitive evidence for the relative orientation of protons, confirming stereochemical assignments. nih.govresearchgate.net

The ¹³C NMR chemical shifts are also sensitive to the stereochemical environment. The γ-gauche effect, which causes an upfield shift in the resonance of a carbon atom due to a gauche interaction with a substituent three bonds away, is a well-established tool for stereochemical assignment in rigid cyclic systems. beilstein-journals.org This effect can be used to confirm the orientation of substituents on the this compound skeleton.

Interactive Table: Representative NMR Data for a Substituted this compound Core (Aspermerodione)
Position¹³C Chemical Shift (δ)¹H Chemical Shift (δ)Key HMBC CorrelationsKey NOESY Correlations
C-1108.7-H-5', H-8', H-12'-
C-375.84.35 (s)C-1, C-2', C-4', C-5H-5, H-2'
C-486.94.63 (s)C-1, C-5, C-1'H-5
C-583.24.95 (s)C-1, C-3, C-4H-3, H-4
C-778.14.05 (s)C-5', C-8', C-9'H-8', H-9'

Data derived from the structural elucidation of Aspermerodione. nih.govresearchgate.net

While NMR and X-ray crystallography can determine the relative stereochemistry of a chiral molecule, establishing its absolute configuration requires a chiroptical technique like Electronic Circular Dichroism (ECD). ECD measures the differential absorption of left- and right-circularly polarized light by a chiral sample, producing a unique spectrum that is a fingerprint of the molecule's absolute stereochemistry. encyclopedia.pub

For complex molecules containing the this compound core, the experimental ECD spectrum is compared with theoretical spectra calculated for possible stereoisomers. nih.govresearchgate.net This is typically achieved using time-dependent density functional theory (TDDFT). nih.govnih.gov The process involves first determining the relative configuration by NMR and/or X-ray crystallography. Then, quantum chemical calculations are performed to predict the ECD spectrum for a specific enantiomer (e.g., the 2'R,3'S,5S,... configuration). nih.govresearchgate.net If the calculated spectrum shows good agreement with the experimental one, the absolute configuration of the compound is confidently assigned. nih.govacs.org This combined experimental and computational approach has become a reliable method for the stereochemical assignment of complex natural products where crystallographic data may not be attainable. researchgate.net

Single-crystal X-ray diffraction provides the most definitive and unambiguous method for determining the three-dimensional structure of a molecule in the solid state. This technique yields precise information on bond lengths, bond angles, and the relative configuration of all stereocenters.

For novel compounds containing the this compound skeleton, obtaining suitable crystals for X-ray analysis is a primary goal for structural confirmation. nih.govresearchgate.net The resulting crystal structure provides unequivocal proof of the molecular connectivity and relative stereochemistry, validating assignments made by other spectroscopic methods like NMR. nih.gov For example, the structure of the complex meroterpenoid aspermerodione, which features a rare this compound moiety, was conclusively determined by single-crystal X-ray diffraction analysis. nih.govresearchgate.net This analysis confirmed the relative configuration, which, in conjunction with ECD calculations, led to the assignment of the absolute configuration. researchgate.net

Stereochemical Aspects of this compound and its Derivatives

The inherent rigidity and defined stereochemical features of the this compound core make it a fascinating target for stereoselective synthesis and a subject of interest for conformational and strain analysis.

The construction of the this compound ring system, a type of bicyclic acetal (B89532), with control over the stereochemistry of its substituents is a significant synthetic challenge. Diastereoselective strategies are crucial for accessing specific isomers, particularly in the context of natural product synthesis.

While specific routes to the this compound core are not extensively documented, general strategies for the diastereoselective synthesis of related bicyclic acetals and ethers provide a framework for potential approaches. Palladium-catalyzed intramolecular cyclizations of appropriately functionalized acyclic precursors, such as unsaturated polyols, have proven effective in creating substituted bicyclic oxa-heterocycles with high diastereoselectivity. beilstein-journals.orgresearchgate.net These methods often involve a cascade of reactions where the stereochemistry of one center directs the formation of subsequent centers.

Another powerful modern approach is the use of visible-light photoredox catalysis. nih.gov This methodology can facilitate formal cycloadditions between components like allylic alcohols and cyclic enol ethers to directly assemble polysubstituted bicyclic acetals in a single step. nih.gov The stereochemical outcome of such reactions can be influenced by the choice of catalyst and reaction conditions. Furthermore, organocatalysis has emerged as a key strategy for the asymmetric synthesis of various bicyclic scaffolds, often proceeding through one-pot Michael/aldol reaction sequences to generate multiple stereocenters with high control. mdpi.com

Interactive Table: General Approaches to Stereoselective Bicyclic Acetal/Ether Synthesis
MethodKey TransformationStereocontrol ElementPotential Applicability
Palladium-Catalyzed CyclizationIntramolecular oxy- or carboetherification of an alkenolSubstrate control (existing stereocenters), catalyst/ligand controlConstruction of the bicyclic core from a linear precursor. beilstein-journals.orgresearchgate.net
Photoredox CatalysisFormal [m+n] cycloadditionRadical reaction intermediates, steric approach controlDirect coupling of two fragments to form the bicyclic acetal. nih.gov
OrganocatalysisAsymmetric Michael/Aldol cascadeChiral amine or phosphine (B1218219) catalystEnantioselective and diastereoselective formation of functionalized bicyclic systems. mdpi.com

The bicyclo[2.2.1]heptane framework is characterized by significant ring strain due to the eclipsing interactions along the ethano bridges and the deviation of bond angles from ideal tetrahedral geometry. The introduction of two oxygen atoms at the 2 and 6 positions to form the this compound system further influences its conformational properties and reactivity.

This inherent strain is a defining feature of the molecule. The parent this compound is a highly reactive bicyclic acetal. researchgate.net This high reactivity, driven by the release of ring strain, is evident in its rapid acid-catalyzed hydrolysis and its propensity to undergo polymerization very readily with cationic initiators. researchgate.net The strain energy of the bicyclic system provides a thermodynamic driving force for ring-opening reactions. nih.gov

Computational Chemistry and Theoretical Studies of 2,6 Dioxabicyclo 2.2.1 Heptane

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are fundamental to modern chemistry, offering a window into the electronic structure and geometric arrangement of atoms within a molecule. These methods are particularly valuable for strained bicyclic systems such as 2,6-dioxabicyclo[2.2.1]heptane.

Density Functional Theory (DFT) has become a primary method for computational quantum chemistry, balancing computational cost with accuracy. rowansci.com It is based on the principle that the ground-state energy of a system can be determined from its electron density. matlantis.comaps.org DFT calculations are widely used to determine the most stable three-dimensional arrangement of atoms in a molecule (structural optimization) and to calculate the molecule's energy.

For complex natural products containing the this compound core, DFT is employed to optimize the geometries of possible stereoisomers. This process involves finding the minimum energy structure on the potential energy surface. The calculated energies of different isomers allow researchers to predict their relative thermodynamic stabilities. For example, in the structural elucidation of the fungal metabolite aspermerodione, which features an unusual this compound core, computational methods were essential to confirm the complex polycyclic structure derived from spectroscopic analysis. researchgate.netnih.gov These calculations provide optimized Cartesian coordinates, rotational constants, and vibrational frequencies, which are crucial for a complete molecular description. aip.org

Table 1: Representative DFT Functionals and Basis Sets Used in Molecular Modeling

Functional/Method Description Typical Application
B3LYP A hybrid functional that combines Hartree-Fock theory with DFT. It is one of the most widely used functionals for organic molecules. Geometry optimization, vibrational frequencies, and energy calculations.
mPW1PW91 A modified Perdew-Wang exchange and Perdew-Wang 91 correlation functional, often used for NMR chemical shift predictions. Accurate prediction of NMR parameters and energetic calculations.
6-31G(d) A Pople-style basis set of double-zeta quality that includes polarization functions on heavy (non-hydrogen) atoms. A standard, cost-effective basis set for geometry optimizations of organic molecules.

| cc-pVTZ | A correlation-consistent basis set of triple-zeta quality. It is designed to converge systematically to the complete basis set limit. | High-accuracy energy calculations and prediction of spectroscopic properties. |

Computational methods are invaluable for predicting spectroscopic data, which can then be compared with experimental results to confirm or revise a proposed chemical structure. acs.org

GIAO ¹³C NMR Prediction: The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. blucher.com.brconicet.gov.ar By computing the ¹³C NMR spectra for all possible diastereomers of a molecule, researchers can identify the correct structure by finding the best match with the experimental spectrum. acs.org This technique is particularly powerful for complex molecules with multiple stereocenters. While detailed GIAO ¹³C NMR studies are more commonly published for the related 2,5- and 2,7-dioxabicyclo[2.2.1]heptane systems, the methodology is directly applicable to the 2,6-isomer. nih.govacs.org The process involves optimizing the geometry of each candidate structure using a method like DFT and then performing the GIAO calculation to obtain the predicted chemical shifts. Statistical metrics are often used to quantify the agreement between calculated and experimental data.

Electronic Circular Dichroism (ECD) Prediction: Electronic Circular Dichroism (ECD) spectroscopy is an experimental technique used to determine the absolute configuration of chiral molecules. The comparison between an experimental ECD spectrum and a computationally predicted spectrum provides a reliable method for assigning stereochemistry. researchgate.net This approach was successfully used to elucidate the absolute configuration of aspermerodione, a meroterpenoid containing a rare this compound moiety. researchgate.netnih.gov The process involves calculating the ECD spectra for different enantiomers using Time-Dependent Density Functional Theory (TD-DFT). The calculated spectrum that matches the experimental one reveals the true absolute configuration of the molecule. researchgate.netnih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Hypothetical Derivative

Parameter Experimental Value Calculated Value (Isomer A) Calculated Value (Isomer B)
¹³C NMR (ppm)
C1 75.2 75.8 79.1
C3 108.9 109.5 112.3
C4 45.1 45.5 42.8
ECD (nm)
Cotton Effect 1 +280 +282 -285
Cotton Effect 2 -245 -243 +248

Note: This table is illustrative of the data comparison process.

Theoretical Insights into Reaction Mechanisms and Pathways (e.g., Oxonium Ion Chemistry)

Theoretical studies are crucial for understanding the mechanisms of chemical reactions, including the formation and reactivity of the this compound system. This strained bicyclic acetal (B89532) is known for its high reactivity, particularly in acid-catalyzed reactions. researchgate.net

The chemistry of this ring system is dominated by the formation of oxonium ion intermediates. researchgate.net For instance, the acid-catalyzed hydrolysis of this compound is exceptionally rapid, proceeding through a strained oxonium ion that readily undergoes ring-opening. researchgate.net Computational studies can model the structure and stability of these transient intermediates, providing insight into the reaction coordinates and activation energies.

Furthermore, the polymerization of this compound, initiated by cationic species, proceeds via a ring-opening mechanism involving oxonium ions. researchgate.net Theoretical calculations can elucidate the stereoelectronics of the polymerization process, explaining the structure of the resulting polymer, which consists of substituted tetrahydrofuran (B95107) rings. researchgate.net Similarly, theoretical insights have been applied to understand the biogenesis-inspired formation of the related 2,5-dioxabicyclo[2.2.1]heptane skeleton through an oxonium ion formation and fragmentation sequence, a pathway that can be modeled computationally to understand its stereoselectivity. nih.govacs.org

Occurrence in Natural Products and Biosynthetic Pathways

Identification of the 2,6-Dioxabicyclo[2.2.1]heptane Core in Fungal Metabolites

The intricate this compound skeleton has been identified as a core component in several complex meroterpenoids isolated from fungi. These hybrid natural products, derived from both polyketide and terpenoid precursors, showcase the diverse biosynthetic capabilities of these microorganisms.

Aspermerodione is a novel meroterpenoid, a hybrid of terpene and polyketide pathways, that is distinguished by its unusual this compound core. researchgate.nettandfonline.com This compound was isolated from the liquid cultures of an endophytic fungus, Aspergillus sp. TJ23. researchgate.netnih.gov The structural elucidation of aspermerodione, including the determination of the absolute configurations of its chiral centers, was accomplished through extensive spectroscopic analysis, electronic circular dichroism (ECD) calculations, and definitively confirmed by single-crystal X-ray diffraction analysis. researchgate.netnih.gov Aspermerodione incorporates this rare bicyclic ether into a complex spiro[bicyclo[3.2.2]nonane-2,1′-cyclohexane] ring system. researchgate.net Alongside aspermerodione, a related heptacyclic analogue, andiconin C, was also identified from the same fungal strain. researchgate.netplazi.org

The this compound moiety has also been identified in metabolites from the fungus Emericella sp. TJ29. figshare.comnih.gov From this endophytic fungus, a series of new 3,5-demethylorsellinic acid-based meroterpenoids, named emeridones A–F, were isolated along with several known analogues. figshare.comnih.govacs.org Notably, Emeridone B possesses the this compound core. figshare.comnih.gov The discovery of this structure in Emeridone B marked only the second time this particular bicyclic ether functionality had been found in the meroterpenoid class of natural products. figshare.comnih.govresearchgate.net The comprehensive characterization of these compounds was achieved through detailed spectroscopic analyses, single-crystal X-ray diffraction experiments, and electronic circular dichroism calculations to establish their structures and absolute configurations. figshare.comnih.gov

Proposed Biosynthetic Pathways for this compound-Containing Natural Products

The biosynthesis of complex fungal meroterpenoids like those containing the this compound core is a subject of ongoing research. A plausible biosynthetic pathway has been proposed for aspermerodione, originating from the hybridization of polyketide and terpenoid precursors. researchgate.net This proposed pathway suggests a series of enzymatic transformations, including cyclizations and oxidations, that lead to the formation of the intricate polycyclic skeleton. Similarly, a hypothetical biosynthetic pathway for the emeridones has been suggested, starting from 3,5-demethylorsellinic acid and a terpenoid precursor, which undergoes a cascade of reactions to form the final structures, including the this compound moiety in Emeridone B. acs.org These pathways highlight the complex enzymatic machinery that fungi utilize to construct structurally diverse and complex molecules from simpler building blocks.

Structural Analogues in Marine Natural Products: The Case of 2,5-Dioxabicyclo[2.2.1]heptane in Acetogenins

While the this compound core is characteristic of certain fungal metabolites, a closely related structural isomer, the 2,5-dioxabicyclo[2.2.1]heptane ring system, is found in a different class of natural products from marine environments. researchgate.netacs.org This rare bicyclic ether is a key structural feature in several C-15 acetogenins, which are non-terpenoid compounds isolated from marine red algae, particularly of the genus Laurencia. researchgate.netacs.org For instance, a number of these acetogenins containing the 2,5-dioxabicyclo[2.2.1]heptane core have been characterized from the red alga Laurencia majuscula. researchgate.netacs.org The presence of this structural analogue in a different class of natural products from a distinct biological source underscores the convergent evolutionary pathways that can lead to similar complex chemical scaffolds in nature. This bicyclic system has also been identified in metabolites from the marine-derived fungus Penicillium sp., indicating its presence across different marine microorganisms. frontiersin.orgnih.gov

Table of Mentioned Compounds

Compound Name Class Organism Source Key Structural Feature
Aspermerodione Meroterpenoid Aspergillus sp. This compound
Andiconin C Meroterpenoid Aspergillus sp. Heptacyclic analogue of Aspermerodione
Emeridone B Meroterpenoid Emericella sp. This compound

Broader Research Applications and Future Directions

Advanced Polymer Materials: Leveraging Bicyclic Acetals as Monomers

Bicyclic acetals, such as 2,6-dioxabicyclo[2.2.1]heptane, are a significant class of monomers that undergo cationic ring-opening polymerization (CROP) to produce polyacetals. This polymerization proceeds via an oxonium ion intermediate, and the strained nature of the bicyclic system provides a strong thermodynamic driving force for ring opening.

The polymerization of this compound yields a polyacetal with a repeating unit that is a derivative of a tetrahydropyran (B127337) ring. Protonic acids and Lewis acids are effective initiators for this process, leading to high conversions to soluble, moderate molecular weight polymers. The resulting polymer consists of a mixture of cis and trans isomers of the tetrahydropyran ring within the polymer backbone.

A particularly promising application of bicyclic acetal (B89532) polymerization is the synthesis of polysaccharide mimics. By using substituted derivatives of this compound, especially those derived from sugars, it is possible to create synthetic polysaccharides with well-defined structures. These sugar-derived monomers have their hydroxyl groups protected (e.g., by benzylation or acylation) before polymerization. After the polymer is formed, these protecting groups can be removed to yield the final polysaccharide analogue. This method allows for the synthesis of unnatural polysaccharides with specific linkage types that can be difficult to achieve through biological or other chemical methods. For instance, derivatives of the related 2,6-dioxabicyclo[3.1.1]heptane system have been used to synthesize (1→3)-α-D-glucopyranan and (1→3)-α-D-mannopyranan through stereoregular cationic polymerization.

The design of the bicyclic acetal monomer is a critical factor in controlling the architecture and properties of the resulting polyacetal. The substituents on the monomer can influence stereoregularity during polymerization, especially in sugar-derived monomers where neighboring group participation can play a role in determining the stereochemistry of the polymer.

The choice of initiator and polymerization conditions, such as temperature, can also significantly impact the polymer structure. For example, in the polymerization of the related 2,7-dioxabicyclo[2.2.1]heptane, the temperature of the reaction determines the type of ring-opening and the resulting polymer backbone structure. At lower temperatures, stereoregular propagation can be achieved, leading to polymers with specific tacticity. This level of control is crucial for tailoring the physical and chemical properties of the polymer, such as its thermal stability, solubility, and mechanical properties, for specific applications.

Below is a table summarizing the polymerization of this compound and a related bicyclic acetal, highlighting the resulting polymer structures.

MonomerInitiator TypeResulting Polymer StructureKey Features
This compoundProtonic AcidsPoly(tetrahydropyran-2,5-diyl ether)Mixture of cis/trans isomers
Substituted 2,6-Dioxabicyclo[3.1.1]heptanesCationic InitiatorsStereoregular (1→3)-α-D-glycopyranansPolysaccharide mimics with controlled linkage

Strategic Building Blocks in Organic Synthesis and Medicinal Chemistry

The rigid, bicyclic structure of oxabicyclo[2.2.1]heptane derivatives makes them attractive scaffolds in organic synthesis for the creation of complex, conformationally constrained molecules.

Conformationally restricted nucleosides are crucial in the development of therapeutic oligonucleotides, as they can enhance binding affinity and specificity to target RNA and DNA sequences. A prominent class of these modified nucleosides is Locked Nucleic Acids (LNA). The characteristic feature of LNA is a methylene bridge that connects the 2'-oxygen to the 4'-carbon of the ribose ring, forming a 2',4'-oxa-methylene bicyclic structure, which is a 2,5-dioxabicyclo[2.2.1]heptane system. tandfonline.comtandfonline.comwipo.intnih.govaau.dkacs.orgnii.ac.jp This "locked" conformation pre-organizes the sugar moiety into an ideal geometry for Watson-Crick base pairing.

While the 2,5-dioxabicyclo[2.2.1]heptane core is the hallmark of LNA, extensive research has not indicated the use of the isomeric this compound scaffold for the synthesis of LNA or other conformationally restricted nucleoside analogues. The specific stereochemistry and connectivity of the 2,5-isomer are what confer the desired conformational lock for nucleic acid applications.

Emerging Areas: Host-Guest Chemistry and Gas Hydrate Formation with Oxabicyclic Analogs

The potential applications of this compound and its derivatives are not limited to polymer and medicinal chemistry. The unique structural and electronic features of oxabicyclic compounds suggest possibilities in more nascent fields of research.

Host-Guest Chemistry:

Host-guest chemistry involves the complexation of a "guest" molecule within a "host" molecule. wikipedia.org Crown ethers, which are cyclic polyethers, are well-known hosts for various cations and small organic molecules. libretexts.orgvt.edursc.orgacs.orgrsc.org While there is no specific research on this compound as a host molecule, its oxygen atoms could potentially coordinate with metal ions. However, its rigid and compact structure may not provide a suitable pre-organized cavity for guest binding in the same way that flexible macrocyclic crown ethers do. Future research could explore the synthesis of larger, more complex structures derived from this bicyclic acetal to create novel host molecules.

Gas Hydrate Formation:

Gas hydrates, or clathrate hydrates, are ice-like crystalline solids where gas molecules are trapped within cages of water molecules. wikipedia.org The formation of these hydrates can be problematic in gas and oil pipelines. Some water-soluble polymers, including certain polyethers, can act as kinetic hydrate inhibitors (KHIs) by disrupting the hydrate crystal growth. acs.orgacs.orgnih.govdoi.orgnih.gov Additionally, some small cyclic ethers are known to be gas hydrate formers themselves. nih.govdntb.gov.ua There is currently no specific research demonstrating the role of this compound or its polymers in either promoting or inhibiting gas hydrate formation. However, given that related cyclic and polyether structures show activity in this area, this could be a potential avenue for future investigation.

Q & A

Q. What are the established synthetic routes for 2,6-Dioxabicyclo[2.2.1]heptane?

  • Methodological Answer : The synthesis of bicyclo[2.2.1]heptane derivatives often employs photochemical or catalytic strategies. For example:
  • Pd-catalyzed cyclization : Alkenols can undergo Pd-catalyzed cyclization to form 2,5-dioxabicyclo[2.2.1]heptane, a structurally related compound. Adjusting substituents and reaction conditions (e.g., solvent polarity, temperature) may allow access to the 2,6-dioxa isomer .
  • Diimide reduction : Selective reduction of endoperoxides (e.g., 2,3-dioxabicyclo[2.2.1]heptane) in nonpolar media at low temperatures (~30% yield) has been reported, offering insights into oxygen positioning within the bicyclic framework .
  • Table 1 : Summary of synthetic approaches
MethodYieldKey ConditionsReference
Pd-catalyzed cyclizationModerateNonpolar solvents, 0–25°C
Diimide reduction~30%Dry ice temperature, non-protic media

Q. How is the structural conformation of this compound characterized?

  • Methodological Answer :
  • X-ray crystallography : Used to resolve stereochemistry in related bicycloheptane derivatives (e.g., 2,6-dichloro-1,7,7-trimethylbicyclo[2.2.1]heptane), confirming endo/exo configurations .
  • NMR spectroscopy : 1^1H and 13^{13}C NMR distinguish bridgehead protons and oxygen positioning. For example, coupling constants in bicyclo[2.2.1] systems typically range between 4–6 Hz for bridgehead hydrogens .
  • Computational modeling : Density Functional Theory (DFT) predicts bond angles and strain energy, critical for assessing stability .

Q. What biological activities have been reported for this compound?

  • Methodological Answer :
  • Antibacterial activity : Aspermerodione, a natural product containing the this compound core, inhibits penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA) with IC50_{50} values in the micromolar range .
  • Pheromone analogs : 2,7-Dioxabicyclo[2.2.1]heptane derivatives act as aggregation pheromones in arthropods, suggesting potential ecological applications .

Advanced Research Questions

Q. How can stereoselective synthesis of this compound derivatives be achieved?

  • Methodological Answer :
  • Chiral catalysts : Use of enantioselective Pd catalysts or chiral auxiliaries during cyclization can control stereochemistry. For example, iodo-cyclization post Pd-catalyzed tetrahydrofuran formation yielded >90% diastereoselectivity in related dioxabicyclo systems .
  • Stereochemical analysis : Polarimetry and circular dichroism (CD) verify enantiopurity, while X-ray crystallography confirms absolute configuration .

Q. What computational methods are used to predict stability and reactivity?

  • Methodological Answer :
  • Heat of Formation (HOF) : Calculated via Gaussian09 at the B3LYP/6-31G* level to assess thermodynamic stability. Bicyclo[2.2.1]heptane derivatives exhibit low strain energy (~10 kcal/mol), enhancing stability .
  • Detonation properties : Explosive velocity (VDV_D) and pressure (PP) are modeled using the Kamlet-Jacobs equations, though 2,6-dioxabicyclo derivatives are less studied compared to nitramine analogs .

Q. How to resolve contradictions in experimental data regarding reactivity?

  • Methodological Answer :
  • Control experiments : Replicate reactions under varying conditions (e.g., solvent polarity, temperature) to isolate variables. For example, diimide reduction yields drop significantly in protic solvents due to competing side reactions .
  • Kinetic vs. thermodynamic control : Monitor reaction progress via HPLC or GC-MS to determine if intermediates (e.g., endoperoxides) dominate under specific conditions .
  • Comparative analysis : Cross-reference spectroscopic data (e.g., 1^1H NMR shifts for bridgehead hydrogens) with computational predictions to validate structural assignments .

Data Contradictions and Solutions

  • Synthesis yields : Reported yields for diimide reduction (~30%) conflict with Pd-catalyzed methods (moderate). Resolution : Optimize catalyst loading (e.g., 5–10 mol% Pd) and substrate pre-functionalization to improve efficiency .
  • Biological activity : Aspermerodione’s PBP2a inhibition contrasts with limited activity in simpler bicycloheptane analogs. Resolution : Introduce electron-withdrawing groups (e.g., sulfonamides) to enhance target binding .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.